molecular formula C15H18FN5O3S2 B2996802 1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 2034336-11-1

1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Cat. No.: B2996802
CAS No.: 2034336-11-1
M. Wt: 399.46
InChI Key: OMCSPILQYJCHLV-UHFFFAOYSA-N
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Description

This compound features a 1,4-thiazepane ring substituted at position 7 with a 2-fluorophenyl group and bearing a sulfone (1,1-dioxido) moiety. The ethanone group is linked via a thioether bridge to a 1-methyl-1H-tetrazole ring. The sulfone enhances polarity and metabolic stability, while the 2-fluorophenyl group contributes to electronic effects and lipophilicity.

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O3S2/c1-20-15(17-18-19-20)25-10-14(22)21-7-6-13(26(23,24)9-8-21)11-4-2-3-5-12(11)16/h2-5,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCSPILQYJCHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, featuring a thiazepan ring, a fluorophenyl group, and a tetrazole moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

Structural Characteristics

The molecular formula of the compound is C20H22FN3O4SC_{20}H_{22}FN_{3}O_{4}S, with a molecular weight of approximately 421.47 g/mol. The presence of the thiazepan ring and functional groups such as dioxido and tetrazole enhances its potential reactivity and biological interactions.

Property Value
Molecular FormulaC20H22FN3O4S
Molecular Weight421.47 g/mol
Structural FeaturesThiazepan ring, fluorophenyl group, tetrazole moiety

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities, including:

  • Antimicrobial Properties: The thiazepan structure is known for its ability to interact with bacterial enzymes, potentially leading to antibacterial effects.
  • Anti-inflammatory Effects: Compounds with similar structures have shown promise in modulating inflammatory pathways.
  • Anticancer Activity: The presence of the fluorophenyl and tetrazole groups may facilitate interactions with cancer cell receptors or signaling pathways.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Enzyme Inhibition: The thiazepan ring may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation: The tetrazole moiety could interact with various receptors, influencing cellular signaling.
  • Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cancer cells.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds and their implications:

  • Antimicrobial Activity Study:
    • A study evaluating the antimicrobial properties of thiazepan derivatives found that modifications at the 7-position significantly enhanced activity against Gram-positive bacteria .
  • Anti-inflammatory Mechanisms:
    • Research indicated that compounds containing dioxido groups could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Anticancer Potential:
    • In vitro assays demonstrated that similar thiazepan derivatives exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the thiazepane ring through cyclization reactions.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Coupling with the tetrazole moiety using thiol chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole-Thio-Ethanone Moieties

Compound Name Key Structural Features Biological/Physicochemical Notes
2-((1H-Tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanone (3f) - Unsubstituted tetrazole
- 4-Fluorophenyl ketone
Lower metabolic stability due to unsubstituted tetrazole; IR: C=O stretch at 1735 cm⁻¹ .
1-(4-Methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone - 1-Methyltetrazole
- Methoxy-phenyl group
Enhanced solubility via methoxy group; NMR: Methyl resonance at δ 3.3–3.5 .
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) - Piperazine-sulfonyl core
- 4-Nitrophenyltetrazole
Nitro group may confer electron-withdrawing effects; ESI-HRMS: [M+H]⁺ 520.10640 .
1-([1,1′-Biphenyl]-4-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone - Biphenyl ketone
- 1-Phenyltetrazole
High lipophilicity from biphenyl; potential for π-π stacking in receptor binding .

Physicochemical and Spectral Data Comparison

Property Target Compound 3f 7n
IR C=O Stretch ~1670–1680 cm⁻¹ 1735 cm⁻¹ Not reported
¹H NMR Methyl Shift δ ~3.8–4.1 (1-methyltetrazole) N/A (unsubstituted tetrazole) δ ~3.9 (piperazine CH₂)
ESI-HRMS [M+H]⁺ Predicted ~450–470* 265 [M+] 520.10640

*Predicted based on molecular formula (C₁₉H₂₁FN₅O₃S₂).

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